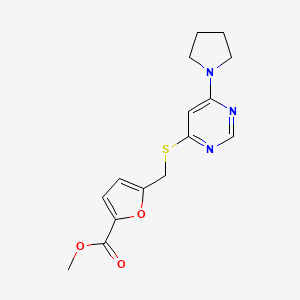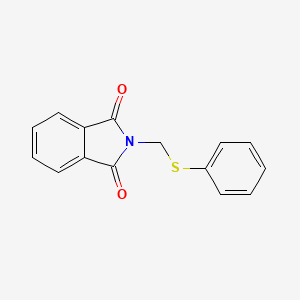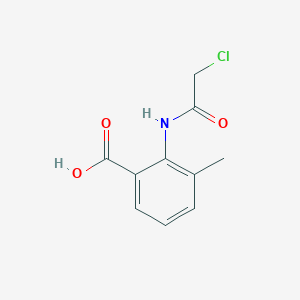
Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a furan ring, a pyrimidine ring, and a pyrrolidine ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, the furan ring is a five-membered ring with an oxygen atom, and the pyrrolidine ring is a five-membered ring with a nitrogen atom. These types of structures are often found in various pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the formation of the furan ring, and the introduction of the pyrrolidine group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the various functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the furan ring might undergo reactions at the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its specific structure and the functional groups present .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have developed methodologies for synthesizing heterocyclic compounds containing pyrimidine and pyridazine structural fragments, which are analogs of nitrogen-containing bases of the pyrimidine series. These compounds, derived from furan-2(3H)-ones, demonstrate pronounced plant-growth regulatory activity, showcasing their potential in agricultural sciences and plant biology (Aniskova, Grinev, & Yegorova, 2017).
Antiprotozoal Agents
Derivatives of the compound have been synthesized and evaluated as antiprotozoal agents, showing strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma and Plasmodium species. This indicates the compound's potential as a starting point for the development of new treatments for protozoal infections (Ismail et al., 2004).
Plant Growth Stimulation
New derivatives of the compound have shown pronounced plant growth-stimulating effects, suggesting their application in enhancing crop yields and agricultural productivity (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Development of Dual Receptor Ligands
A virtual screening campaign identified structurally new compounds active at 5-HT6R, leading to the development of dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties. This illustrates the compound's relevance in neuropharmacology and the potential for creating novel antipsychotic or antidepressant medications (Staroń et al., 2019).
Antimicrobial Applications
Compounds derived from furan-2-carboxylate have been investigated for their antimicrobial activities, showing promise in addressing bacterial infections and contributing to the search for new antibiotics (Chambhare, Khadse, Bobde, & Bahekar, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-[(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-15(19)12-5-4-11(21-12)9-22-14-8-13(16-10-17-14)18-6-2-3-7-18/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYRJTUIKPKYDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC(=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2407859.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2407860.png)
![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2407863.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)




![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)
![3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione](/img/structure/B2407872.png)


![3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2407878.png)
